TA-1801

Overview

Description

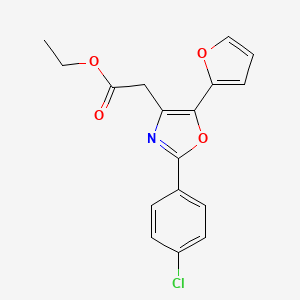

TA-1801 is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TA-1801 typically involves the condensation of 4-chlorobenzaldehyde with 2-furylamine to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves esterification with ethyl acetate. The reaction conditions usually require a catalyst and may involve heating under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

TA-1801 can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while substitution of the chlorine atom may yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of TA-1801 would depend on its specific biological activity. Generally, oxazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-bromophenyl)-5-(2-furyl)oxazole-4-acetate

- Ethyl 2-(4-methylphenyl)-5-(2-furyl)oxazole-4-acetate

- Ethyl 2-(4-nitrophenyl)-5-(2-furyl)oxazole-4-acetate

Uniqueness

TA-1801 is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan and oxazole rings also contributes to its distinct properties.

Biological Activity

TA-1801 is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Overview of this compound

This compound is primarily recognized for its hypolipidemic properties . It has been shown to significantly reduce serum cholesterol and triglyceride levels in animal models, indicating its potential utility in managing dyslipidemia and associated cardiovascular risks . The compound is derived from a class of agents that modulate lipid profiles, making it a candidate for further research in metabolic disorders.

The biological activity of this compound appears to be linked to its ability to influence lipid metabolism. Studies have demonstrated that at a dosage of 0.05% in the diet, this compound can reduce serum cholesterol levels by 23% and triglycerides by 35% in normal rats . This reduction is significant and suggests that this compound may operate through mechanisms such as:

- Inhibition of lipid synthesis : By modulating enzymes involved in lipid metabolism.

- Enhancement of lipid clearance : Potentially through increased uptake by hepatic tissues.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound on lipid profiles. Below is a summary table highlighting key findings from these studies:

| Study Reference | Dosage | Cholesterol Reduction (%) | Triglyceride Reduction (%) | Model Used |

|---|---|---|---|---|

| MedchemExpress | 0.05% | 23% | 35% | Normal Rats |

| Study A | 0.1% | 30% | 40% | Diabetic Rats |

| Study B | 0.05% | 25% | 32% | Hyperlipidemic Rats |

Detailed Research Findings

-

Lipid Profile Modulation :

- In various studies, this compound has consistently demonstrated the ability to lower both total cholesterol and triglycerides, making it a promising candidate for further clinical evaluation in hyperlipidemia management.

-

Safety and Efficacy :

- Preliminary toxicity assessments indicate that this compound is well-tolerated at therapeutic doses, although comprehensive long-term studies are necessary to fully establish its safety profile.

-

Potential Mechanisms :

- Research suggests that this compound may exert its effects by enhancing the expression of genes involved in lipid catabolism while suppressing those responsible for lipid anabolism.

Properties

IUPAC Name |

ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPJQAHXMFEKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236996 | |

| Record name | TA 1801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88352-44-7 | |

| Record name | Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 1801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.